N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with significant potential in scientific research. This compound is classified under imidazoquinazolines and features a unique structural framework that incorporates a cyclohexyl group, an imidazoquinazoline core, and a sulfanyl moiety. The compound's chemical identity is represented by the CAS Number 958605-73-7, and its molecular formula is with a molecular weight of approximately 460.6 g/mol .
The synthesis of N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves several steps:
Common reagents used in these reactions include cyclohexylamine, various sulfur sources (such as thiols), and acylating agents like acetic anhydride or acetyl chloride. Reaction conditions may vary but typically involve controlled temperatures and specific solvents to optimize yields and purity.
The molecular structure of N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide consists of multiple functional groups that contribute to its chemical behavior:
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be visualized using SMILES notation: CCC(C(=O)NC1CCCCC1)Sc1nc2ccccc2c2=NC(C(=O)n12)c1ccccc1
.
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions depend on the specific transformation desired.
The mechanism of action for N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with biological targets such as enzymes or receptors. It may inhibit specific pathways or induce apoptosis in cancer cells through:
The exact molecular targets and pathways are still under investigation but suggest potential applications in therapeutic contexts.
The physical and chemical properties of N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 460.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties indicate that while some data is missing (e.g., density and boiling point), the compound's structural complexity suggests varied solubility and stability characteristics in different environments .
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has several applications in scientific research:
This compound represents a promising area for further research due to its complex structure and potential applications across multiple scientific domains.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4